molecular formula C17H22N2O2 B1210306 1,5-Bis(4-aminophenoxy)pentane CAS No. 2391-56-2

1,5-Bis(4-aminophenoxy)pentane

Cat. No. B1210306
CAS RN: 2391-56-2
M. Wt: 286.37 g/mol
InChI Key: SLHXQWDUYXSTPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,5-bis(4-aminophenoxy)pentane involves the polymerization of monomers containing phenoxy and pentane units. Percec, Wang, and Oishi (1992) describe the oxidative polymerization of 1,5-bis(phenoxy)pentane and its derivatives, highlighting the role of electron-donating groups in forming polymers with specific structural units such as diphenyl methane and 1,2-diphenylethane (Percec, Wang, & Oishi, 1992).

Molecular Structure Analysis

The molecular structure of derivatives of 1,5-bis(4-aminophenoxy)pentane has been analyzed using techniques such as X-ray diffraction. Pervova et al. (2010) studied 1,5-Bis(2-Formylphenoxy)pentane through X-ray diffraction, revealing unique geometric parameters and crystallographically independent molecules (Pervova, Zaĭdman, Lipunov, & Slepukhin, 2010).

Chemical Reactions and Properties

Chemical reactions involving 1,5-bis(4-aminophenoxy)pentane can lead to the formation of complex polymers and compounds with varied functionalities. The polymerizability and reactivity of this compound have been explored in the context of synthesizing aromatic polyethers and other materials.

Physical Properties Analysis

The physical properties of compounds synthesized from 1,5-bis(4-aminophenoxy)pentane, such as solubility, thermal stability, and glass-transition temperatures, have been studied to understand their suitability for various applications. For example, Hsiao, Yang, and Huang (2004) synthesized fluorinated polyimides from a diamine related to 1,5-bis(4-aminophenoxy)pentane, demonstrating their solubility in polar solvents and high thermal stability (Hsiao, Yang, & Huang, 2004).

Scientific Research Applications

1. Application in Block Copolymer Lithography

  • Summary of the Application : This compound is used in the formation of a perpendicularly oriented lamellar structure with polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) by its microphase separation on a polyimide substrate .
  • Methods of Application : Thin films of PS-b-PMMA were prepared on the polyimide substrates and the self-assembly was induced by thermal annealing. The surface architecture was observed by atomic force microscopy .
  • Results or Outcomes : Only one polyimide substrate from 2,2-bis[4-(3,4-dicarboxyphenoxy) phenyl]propane dianhydride (tetracarboxylic dianhydride) and 1,12-bis (4-aminophenoxy) dodecane (diamine) showed a perpendicularly oriented lamellar structure .

2. Application in TFT-LCDs

  • Summary of the Application : This compound is used in the synthesis and characterization of semi-alicyclic poly(amic acid) varnishes via bis-spironobornane dianhydride and the derived polyimide alignment layers for potential applications in TFT-LCDs .
  • Methods of Application : The liquid crystal (LC) minicells were fabricated by using the polyimide (PI) as the alignment layers, which were prepared by thermally dehydrating the PAA varnishes at elevated temperatures .
  • Results or Outcomes : The derived PI alignment layers exhibited good thermal stability with the 5% weight loss temperatures higher than 470 °C. In addition, the PI layers showed excellent optical transparency with the transmittances higher than 94.0% at the wavelength of 550 nm with a thickness around 100 nm .

Safety And Hazards

The compound is classified under the GHS07 hazard category. It has hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored in a dark place, sealed, and at room temperature .

Future Directions

1,5-Bis(4-aminophenoxy)pentane has potential applications in various fields of research and industry . It is commonly used as a building block in the synthesis of various polymers and materials , suggesting its potential use in the development of new materials and technologies.

properties

IUPAC Name

4-[5-(4-aminophenoxy)pentoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c18-14-4-8-16(9-5-14)20-12-2-1-3-13-21-17-10-6-15(19)7-11-17/h4-11H,1-3,12-13,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHXQWDUYXSTPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCCCCOC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1092-82-6 (di-hydrochloride)
Record name 1,5-Bis(p-aminophenoxy)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70178624
Record name 1,5-Bis(p-aminophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Bis(4-aminophenoxy)pentane

CAS RN

2391-56-2
Record name 1,5-Bis(p-aminophenoxy)pentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Bis(p-aminophenoxy)pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JM García, JC Álvarez, JG De la Campa… - Macromolecular …, 1997 - Wiley Online Library
Four aromatic diamines containing aliphatic spacers and Meta and para oriented oxyphenylene rings, and their corresponding hydrochlorides, were combined with isophthaloyl …
Number of citations: 36 onlinelibrary.wiley.com
JH Ha, SJ Lee, MS Gong - Macromolecular Chemistry and …, 1995 - Wiley Online Library
Poly(enaminonitriles) containing flexible alkyl ether units were prepared by reacting p‐bis(1‐chloro‐2,2‐dicyanovinyl)benzene with various α,ω‐bis(4‐aminophenoxy)alkanes in N‐…
Number of citations: 6 onlinelibrary.wiley.com
H Maeda, Y Nabae, T Hayakawa - Journal of photopolymer science …, 2021 - jstage.jst.go.jp
This study aimed to form a perpendicularly orientated lamellar structure with polystyrene-block-poly (methyl methacrylate)(PS-b-PMMA) by its microphase separation on a polyimide …
Number of citations: 3 www.jstage.jst.go.jp
X Zhi, H Qi, H Wu, Y Zhang, Y Tan, X Wei, J Liu, Y Liu - Polymer Bulletin, 2022 - Springer
A series of semi-alicyclic poly(amic acid) varnishes designed for potential applications as the alignment layers for thin-film transistor driven liquid crystal display devices (TFT-LCDs) …
Number of citations: 2 link.springer.com
LY Hsu, CY Nien, WM Huang, SC Hsu… - Chemical and …, 2014 - jstage.jst.go.jp
UV-induced matrix metalloproteinase (MMP) production is considered a cause of skin aging. In this study, a number of novel bis {4-[N, N-di-(carboxymethyl) amino] phenoxy} alkane …
Number of citations: 6 www.jstage.jst.go.jp
AS Noh, NR Geum, MS Gong - Polymer journal, 2001 - nature.com
A kinetic study on enaryloxynitriles via nucleophilic vinylic substitution reactions of various phenol derivatives with 1-chloro-1-phenyl-2, 2-dicyanoethene was conducted in the presence …
Number of citations: 4 www.nature.com
SM Bakunova, SA Bakunov, DA Patrick… - Journal of medicinal …, 2009 - ACS Publications
Diamidine 1 (pentamidine) and 65 analogues (2−66) have been tested for in vitro antiprotozoal activities against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and …
Number of citations: 68 pubs.acs.org
H Ishii, H Tetsutani, T Nagi - Journal of Photopolymer Science and …, 2019 - jstage.jst.go.jp
A liquid crystal alignment film with fewer processes capable of imparting anisotropy was developed using a polyimide, which utilized the cleavage of a cyclobutane ring by irradiation of …
Number of citations: 3 www.jstage.jst.go.jp
LP Photopolymers - 2013 - researchgate.net
DE 199 06 254 A1 9/1999 EP 0 860 455 A2 8/1998 EP 1386 910 A1 2/2004 JP 2003-29267 A 1/2003 JP 2003-73471 A 3/2003 JP 2003-114437 A 4/2003 JP 2003-520878 A 7/2003 JP …
Number of citations: 0 www.researchgate.net
T Shiraki, T Shiraishi, G Juhász, N Nakashima - Scientific reports, 2016 - nature.com
Single-walled carbon nanotubes (SWNTs) show unique photoluminescence (PL) in the near-infrared (NIR) region. Here we propose a concept based on the proximal modification in …
Number of citations: 89 www.nature.com

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